

# Berzosertib's Efficacy: A Comparative Analysis in Platinum-Resistant vs. Platinum-Sensitive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Berzosertib |           |
| Cat. No.:            | B612160     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy of **berzosertib**, a first-in-class Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in the context of platinum-resistant and putatively platinum-sensitive cancers. By inhibiting ATR, a key regulator of the DNA damage response (DDR), **berzosertib** aims to induce synthetic lethality in cancer cells, particularly in combination with DNA-damaging agents like platinum-based chemotherapy. This guide synthesizes available clinical trial data to offer insights into the differential activity of **berzosertib** across these distinct patient populations.

### **Executive Summary**

Clinical evidence to date strongly suggests that the efficacy of **berzosertib** is more pronounced in platinum-resistant cancers, particularly in high-grade serous ovarian cancer (HGSOC). In this setting, **berzosertib**, in combination with gemcitabine, has demonstrated a significant improvement in progression-free survival (PFS) and overall survival (OS), especially in patients with a shorter platinum-free interval (PFI), a hallmark of platinum resistance.

Conversely, while **berzosertib** has shown preliminary anti-tumor activity when combined with platinum-based chemotherapy in a broader population of advanced solid tumors (which includes patients with prior platinum exposure), a direct and clear efficacy signal in a strictly platinum-sensitive population is not yet established from the available data. The patient



populations in these initial phase 1 trials were often heavily pre-treated and refractory to standard therapies, making a definitive comparison challenging.

This guide will delve into the experimental data from key clinical trials to elucidate these nuances, providing a framework for understanding the current landscape of **berzosertib**'s clinical development and its potential application in different therapeutic settings.

## Data Presentation: Efficacy of Berzosertib in Platinum-Resistant vs. Mixed/Resistant Populations

The following tables summarize the key efficacy data from two pivotal clinical trials: the NCT02595892 trial in platinum-resistant ovarian cancer and the NCT02157792 trial in advanced solid tumors, including patients with prior platinum exposure.

Table 1: Efficacy of **Berzosertib** in Platinum-Resistant High-Grade Serous Ovarian Cancer (NCT02595892)



| Efficacy<br>Endpoint                                | Berzosertib +<br>Gemcitabine<br>(n=34) | Gemcitabine<br>Alone (n=36) | Hazard Ratio<br>(HR) [90% CI] | p-value (one-<br>sided) |
|-----------------------------------------------------|----------------------------------------|-----------------------------|-------------------------------|-------------------------|
| Overall<br>Population                               |                                        |                             |                               |                         |
| Median<br>Progression-Free<br>Survival (PFS)        | 22.9 weeks                             | 14.7 weeks                  | 0.57 [0.33-0.98]              | 0.044[1]                |
| Median Overall<br>Survival (OS)                     | 59.4 weeks                             | 43.0 weeks                  | 0.79 [0.52-1.2]               | 0.18[2]                 |
| Subgroup:<br>Platinum-Free<br>Interval ≤3<br>months |                                        |                             |                               |                         |
| Median<br>Progression-Free<br>Survival (PFS)        | 27.7 weeks                             | 9.0 weeks                   | Not Reported                  | Not Reported            |
| Median Overall<br>Survival (OS)                     | 84.4 weeks                             | 40.4 weeks                  | 0.48 [0.22-1.01]              | 0.04[2][3]              |
| Subgroup: Platinum-Free Interval >3 to ≤6 months    |                                        |                             |                               |                         |
| Median<br>Progression-Free<br>Survival (PFS)        | 18.6 weeks                             | 15.3 weeks                  | Not Reported                  | Not Reported            |
| Median Overall<br>Survival (OS)                     | Not Reported                           | Not Reported                | Not Reported                  | Not Reported            |

Table 2: Preliminary Efficacy of **Berzosertib** in Combination with Platinum-Based Chemotherapy in Advanced Solid Tumors (NCT02157792)



| Treatment Arm                | Patient Population                                                                  | Objective<br>Response Rate<br>(ORR) | Best Overall<br>Response                                                      |
|------------------------------|-------------------------------------------------------------------------------------|-------------------------------------|-------------------------------------------------------------------------------|
| Berzosertib +<br>Cisplatin   | Advanced solid<br>tumors<br>refractory/resistant to<br>standard therapies<br>(n=31) | 12.9% (4/31)                        | 2 confirmed Partial<br>Responses, 2<br>unconfirmed Partial<br>Responses[1][3] |
| Berzosertib +<br>Carboplatin | Advanced solid<br>tumors refractory to<br>standard therapy<br>(n=23)                | 4.3% (1/23)                         | 1 Partial Response,<br>15 Stable Disease[4]                                   |

Note: The patient population in NCT02157792 was heterogeneous and heavily pre-treated. Many patients had prior exposure to platinum-based chemotherapy and were considered refractory or resistant to standard of care.

# Experimental Protocols NCT02595892: Berzosertib plus Gemcitabine in Platinum-Resistant Ovarian Cancer

- Study Design: A multicenter, open-label, randomized, phase 2 trial.[1]
- Patient Population: Women with recurrent, platinum-resistant high-grade serous ovarian, primary peritoneal, or fallopian tube cancer. Platinum resistance was defined as a PFI of ≤6 months. Patients had received no more than one prior cytotoxic therapy in the platinumresistant setting.[1]
- Treatment Arms:
  - Arm 1: Gemcitabine (1000 mg/m²) intravenously on days 1 and 8 of a 21-day cycle.[1]
  - Arm 2: Gemcitabine (1000 mg/m²) intravenously on days 1 and 8, plus berzosertib (210 mg/m²) intravenously on days 2 and 9 of a 21-day cycle.[1]



- Primary Endpoint: Investigator-assessed progression-free survival (PFS).[1]
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[5]
- Response Assessment: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[5]

# NCT02157792: Berzosertib in Combination with Platinum-Based Chemotherapy in Advanced Solid Tumors

- Study Design: A phase 1, open-label, dose-escalation and expansion study.[1][6]
- Patient Population: Adult patients with advanced solid tumors that were metastatic or unresectable and for which standard curative or palliative measures did not exist or were no longer effective. For the expansion cohort in small cell lung cancer (SCLC), patients were required to be platinum-resistant, defined as disease progression during or within 90 days of completion of platinum-based therapy.[7][8] For the expansion cohort in triple-negative breast cancer (TNBC), prior platinum therapy in the metastatic setting was an exclusion criterion, but adjuvant/neoadjuvant platinum was allowed if completed more than 6 months prior to screening.[9]
- · Treatment Arms (selected):
  - Berzosertib + Cisplatin: Ascending doses of berzosertib (90-210 mg/m²) on days 2 and 9 with cisplatin (40-75 mg/m²) on day 1 of a 21-day cycle. The recommended phase 2 dose (RP2D) was determined to be berzosertib 140 mg/m² and cisplatin 75 mg/m².[1][3]
  - Berzosertib + Carboplatin: Berzosertib (90 mg/m²) on days 2 and 9 with carboplatin
     (AUC 5) on day 1 of a 21-day cycle.[4]
- Primary Objective: To assess the safety and tolerability of the combinations and determine the maximum tolerated dose (MTD) and/or RP2D.[6][10]
- Secondary Objectives: To evaluate preliminary anti-tumor activity (ORR), pharmacokinetics, and pharmacodynamics.[6][10]





• Response Assessment: Tumor response was evaluated according to RECIST version 1.1.[8]

### **Mandatory Visualization** Signaling Pathway of Berzosertib in Overcoming **Platinum Resistance**





Click to download full resolution via product page



Check Availability & Pricing

Caption: **Berzosertib** inhibits ATR, preventing cell cycle arrest and DNA repair, leading to apoptosis in platinum-damaged cancer cells.

### **Experimental Workflow for a Comparative Analysis**



#### Experimental Workflow for Comparing Berzosertib Efficacy



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomized Phase II Study of Gemcitabine With or Without ATR Inhibitor Berzosertib in Platinum-Resistant Ovarian Cancer: Final Overall Survival and Biomarker Analyses PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Clinical Trial: NCT02157792 My Cancer Genome [mycancergenome.org]
- 9. Phase 1b study of berzosertib and cisplatin in patients with advanced triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [Berzosertib's Efficacy: A Comparative Analysis in Platinum-Resistant vs. Platinum-Sensitive Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612160#berzosertib-s-efficacy-in-platinum-resistant-vs-platinum-sensitive-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com